

Comprehensive Characterization Guide: 5-Phenyl-3-(p-tolyl)-1H-pyrazole

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Compound of Interest

Compound Name: 5-Phenyl-3-(p-tolyl)-1H-pyrazole

Cat. No.: B8692356

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Executive Summary

The compound **5-phenyl-3-(p-tolyl)-1H-pyrazole** (CAS: 1019-57-4) represents a critical scaffold in medicinal chemistry, belonging to the class of 3,5-diarylpyrazoles. This structural motif is foundational to several non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib and Rimonabant, due to its ability to inhibit cyclooxygenase-2 (COX-2) and cannabinoid receptors.

For researchers and analytical scientists, the NMR characterization of this molecule presents a specific challenge: annular tautomerism. In solution, the rapid exchange of the N-H proton renders the 3- and 5-positions chemically equivalent on the NMR timescale at room temperature, or results in broadened signals depending on the solvent and temperature. This guide provides a definitive protocol for the synthesis, spectral assignment, and structural validation of this compound.

Synthesis & Reaction Pathway

To understand the NMR spectrum, one must first understand the molecular assembly. The most robust synthesis for 3,5-diarylpyrazoles is the Knorr Pyrazole Synthesis, involving the condensation of a

-diketone with hydrazine.

Synthetic Protocol[1][2][3][4][5][6]

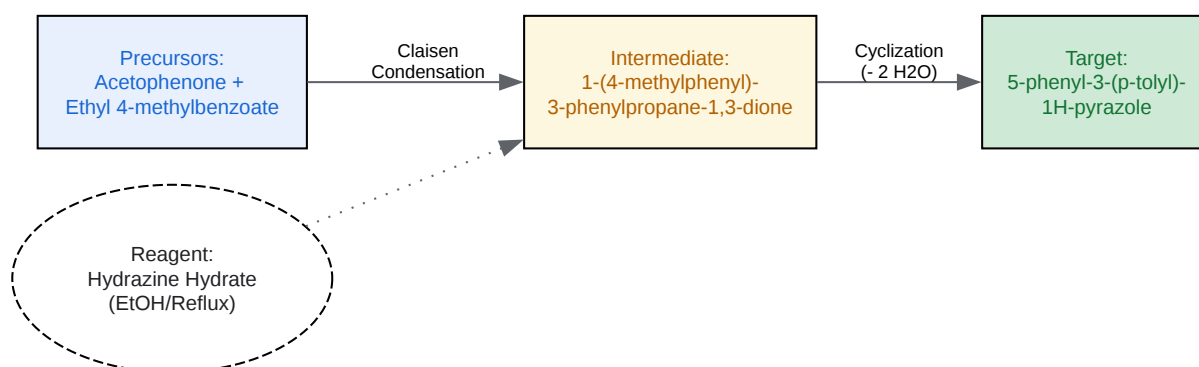
- Precursor Formation: Claisen condensation of acetophenone and ethyl 4-methylbenzoate (or 4-methylacetophenone and ethyl benzoate) yields the

-diketone intermediate: 1-(4-methylphenyl)-3-phenylpropane-1,3-dione.
- Cyclization: The

-diketone is refluxed with hydrazine hydrate (

) in ethanol or acetic acid.
- Mechanism: The hydrazine attacks one carbonyl to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Reaction Workflow Diagram



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Figure 1: Step-wise synthesis pathway via the Knorr method.

Structural Dynamics: The Tautomerism Challenge

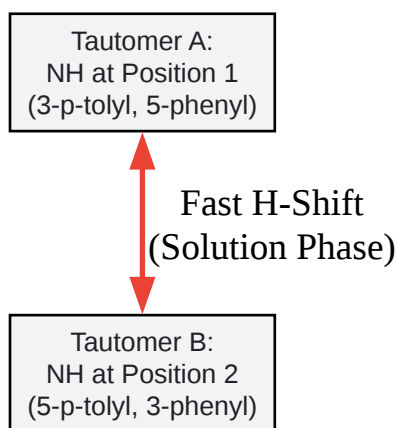
In 1H-pyrazoles with different substituents at positions 3 and 5, the position of the N-H proton is not static.[1][2]

- Tautomer A: 3-(p-tolyl)-5-phenyl-1H-pyrazole
- Tautomer B: 5-(p-tolyl)-3-phenyl-1H-pyrazole

In solvents like

or

at room temperature, the proton transfer is often faster than the NMR timescale. This results in an averaged spectrum where the carbon signals for C3 and C5 may appear broad or averaged. However, because the substituents (Phenyl vs. Tolyl) are different, the molecule is asymmetric, and distinct signals for the two aryl rings will be observed.



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Figure 2: Annular tautomerism equilibrium responsible for signal averaging in NMR.

1H NMR Spectral Analysis

Solvent Recommendation: DMSO-

is preferred over

for better resolution of the N-H proton and to minimize aggregation effects. Frequency: 400 MHz or higher recommended.

Representative Data Table (DMSO-)

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Mechanistic Insight
N-H (Pyrazole)	13.00 – 13.50	Broad Singlet	1H	-	Highly deshielded; exchangeable with . Position varies with concentration .
Ar-H (Phenyl)	7.80 – 7.85	Doublet (d)	2H	~7.5	Ortho-protons of the unsubstituted phenyl ring.
Ar-H (p-Tolyl)	7.70 – 7.75	Doublet (d)	2H	~8.0	Ortho-protons of the p-tolyl ring.
Ar-H (Phenyl)	7.40 – 7.50	Multiplet (m)	2H	-	Meta-protons of the phenyl ring.
Ar-H (Phenyl)	7.30 – 7.35	Multiplet (m)	1H	-	Para-proton of the phenyl ring.
Ar-H (p-Tolyl)	7.20 – 7.25	Doublet (d)	2H	~8.0	Meta-protons of the p-tolyl ring (shielded by methyl group).
C4-H (Pyrazole)	6.90 – 7.10	Singlet (s)	1H	-	Diagnostic Peak. The only singlet in

the aromatic region.
Confirms cyclization.

-CH
(Methyl)

2.30 – 2.35

Singlet (s)

3H

-

Characteristic benzylic methyl resonance.

Analysis Logic

- The Diagnostic Singlet (C4-H): The most critical signal for validating the pyrazole core is the sharp singlet around 7.0 ppm. If this peak is missing, cyclization has not occurred (likely stuck at the hydrazone stage).
- Aryl Differentiation: The p-tolyl group presents a classic AA'BB' system (two doublets with roof effect), while the phenyl group presents a more complex multiplet pattern (2:2:1 ratio).
- Integration Check: The ratio of the methyl singlet (3H) to the C4-H singlet (1H) must be exactly 3:1.

¹³C NMR Spectral Analysis

Solvent: DMSO-

or

.^[3] Key Feature: The C3 and C5 carbons often appear broadened or indistinguishable due to tautomerism.

Representative Data Table^[1]^[7]^[8]

Carbon Type	Chemical Shift (, ppm)	Description
C=N / C-N (C3/C5)	145.0 – 152.0	Quaternary carbons of the pyrazole ring. Often broad.
Ar-C (Quaternary)	137.0 – 138.0	Ipsso-carbons of the phenyl and tolyl rings attached to the pyrazole.
Ar-C (Quaternary)	135.0 – 136.0	Carbon of the p-tolyl ring attached to the methyl group.
Ar-C (CH)	128.0 – 130.0	Overlapping signals for phenyl and tolyl meta/ortho carbons.
Ar-C (CH)	125.0 – 126.0	Para-carbon of the phenyl ring.
C4-H (Pyrazole)	100.0 – 103.0	Diagnostic Peak. Significantly upfield compared to other aromatic carbons.
-CH	20.8 – 21.2	Methyl carbon.

Interpretation Guide[2]

- The C4 Carbon: Look for a signal near 100-103 ppm. This is unusually shielded for an aromatic carbon and is the fingerprint of the pyrazole 4-position.
- Quaternary Count: You should observe 4 distinct quaternary signals in the 130-155 ppm range (C3, C5, Ipsso-Phenyl, Ipsso-Tolyl, C-Methyl). Use DEPT-135 to confirm the disappearance of these signals.

Experimental Validation Protocol

To ensure high-fidelity data acquisition, follow this standard operating procedure (SOP):

- Sample Prep: Dissolve 10-15 mg of the purified solid in 0.6 mL of DMSO-

- Note:

can be used, but the N-H peak may broaden into the baseline or shift significantly.

- Shimming: Ensure good shimming; the p-tolyl doublets are closely spaced and require high resolution to resolve the coupling constants (

Hz).

- Acquisition:

- ¹H: 16 scans, 1 second relaxation delay.

- ¹³C: 1024 scans minimum (quaternary carbons are slow to relax).

- Reference: Calibrate DMSO-

residual quintet to 2.50 ppm (¹H) and septet to 39.5 ppm (¹³C).

References

- Synthesis & Characterization of 3,5-Diarylpyrazoles

- Source: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 3,5-disubstituted pyrazoles."

- Link:

- Tautomerism in Pyrazoles

- Source: Elguero, J. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

- Link:

- NMR Data Verification (Analogous Systems)

- Source: Molecules (MDPI). "One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles."

- Link:
- Commercial Compound Validation
 - Source: PubChem Compound Summary for CID 239634 (**5-phenyl-3-(p-tolyl)-1H-pyrazole**).
 - Link:

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Sources

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